4-Methyl-1-(3-triethoxysilylpropyl)- piperazine
Overview
Description
“4-Methyl-1-(3-triethoxysilylpropyl)-piperazine” is a compound that has been mentioned in the context of flame-retardant adhesives and sealants with improved mechanical properties . It is part of a moisture-curable composition that has excellent flame retardant properties and remains resistant for a long time at high heat levels .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the context of copolymerization of ethylene with norbornene or 1-octene using supported ionic liquid systems . The ionic liquid, 1-[3-(triethoxysilyl)propyl]pyridinium chloride, was obtained according to a published procedure .Molecular Structure Analysis
While specific molecular structure analysis for “4-Methyl-1-(3-triethoxysilylpropyl)-piperazine” is not available, related studies have investigated the effect of chemical crosslinking on LDPE structure using torque measurements, Fourier transform infrared spectroscopy (FTIR), wide angle X-ray diffraction (WAXS), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .Scientific Research Applications
Antibacterial and Antifungal Properties
Piperazine derivatives, including 4-Methyl-1-(3-triethoxysilylpropyl)-piperazine, have been investigated for their potential antibacterial and antifungal properties. Studies have shown that piperazine units are common among numerous effective drugs in the market, with specific derivatives exhibiting potent antibacterial agents against resistant strains and enhanced antimicrobial activities against a panel of drug-resistant pathogenic bacterial strains (Shroff et al., 2022). Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown significant antibacterial efficacies, demonstrating the versatility of piperazine derivatives in combating microbial resistance (Mekky & Sanad, 2020).
Antitumor and Anticancer Activities
Piperazine derivatives have also been explored for their antitumor and anticancer activities. The binding characteristics of newly synthesized piperazine derivatives to bovine serum albumin (BSA) have been investigated, providing insights into their pharmacokinetic mechanisms and potential anticancer activity (Karthikeyan et al., 2015). Another study highlighted the synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, which showed significant inhibitory activity against tumor cells, indicating the potential of piperazine derivatives in developing new anticancer drugs (Ding et al., 2016).
Flame Retardant Applications
The application of piperazine derivatives extends beyond biomedical uses to include material sciences, such as the development of flame retardant materials. The thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives was investigated to explore their potential as flame retardant applications. This research provides valuable insights into the mode of action of these compounds when applied to cotton fabric, demonstrating the diverse applicability of piperazine derivatives in enhancing the safety and durability of materials (Nguyen et al., 2014).
Properties
IUPAC Name |
triethoxy-[3-(4-methylpiperazin-1-yl)propyl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2O3Si/c1-5-17-20(18-6-2,19-7-3)14-8-9-16-12-10-15(4)11-13-16/h5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSCMFMGPIFSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1CCN(CC1)C)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497300 | |
Record name | 1-Methyl-4-[3-(triethoxysilyl)propyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67154-24-9 | |
Record name | 1-Methyl-4-[3-(triethoxysilyl)propyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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